4-Cyclopropoxy-N-methyl-3-nitrobenzamide
Description
4-Cyclopropoxy-N-methyl-3-nitrobenzamide is a benzamide derivative characterized by a nitro group (-NO₂) at the 3-position, a cyclopropoxy substituent (-O-C₃H₅) at the 4-position, and an N-methylamide functional group. The cyclopropoxy group introduces steric constraints and ring strain, which may influence reactivity and intermolecular interactions . The nitro group, a strong electron-withdrawing moiety, enhances molecular polarity and may affect solubility, stability, and electronic properties. This compound is structurally analogous to intermediates used in pharmaceutical synthesis, where substituent positioning and electronic effects are critical for bioactivity .
Properties
Molecular Formula |
C11H12N2O4 |
|---|---|
Molecular Weight |
236.22 g/mol |
IUPAC Name |
4-cyclopropyloxy-N-methyl-3-nitrobenzamide |
InChI |
InChI=1S/C11H12N2O4/c1-12-11(14)7-2-5-10(17-8-3-4-8)9(6-7)13(15)16/h2,5-6,8H,3-4H2,1H3,(H,12,14) |
InChI Key |
LEWAXRUWOSXBLV-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CC(=C(C=C1)OC2CC2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropoxy-N-methyl-3-nitrobenzamide typically involves the nitration of a benzamide derivative. One common method involves the reaction of 4-cyclopropoxybenzoyl chloride with methylamine in the presence of a base, followed by nitration using a nitrating agent such as nitric acid or a nitrating mixture (e.g., nitric acid and sulfuric acid). The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as:
- Preparation of 4-cyclopropoxybenzoyl chloride.
- Reaction with methylamine to form the corresponding benzamide.
- Nitration of the benzamide to introduce the nitro group.
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropoxy-N-methyl-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a metal catalyst, or chemical reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives with higher oxidation states.
Reduction: Formation of 4-Cyclopropoxy-N-methyl-3-aminobenzamide.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
4-Cyclopropoxy-N-methyl-3-nitrobenzamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-N-methyl-3-nitrobenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, potentially leading to cytotoxic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table highlights key structural differences between 4-Cyclopropoxy-N-methyl-3-nitrobenzamide and related benzamide derivatives:
*Calculated based on substituent contributions.
Physicochemical Properties
- In contrast, chlorinated derivatives (e.g., ) may exhibit lower aqueous solubility due to hydrophobic effects.
- Stability : Cyclopropoxy groups (as in ) are prone to ring-opening under acidic conditions, whereas nitro groups (as in ) confer thermal stability but may pose photodegradation risks.
- Spectroscopic Properties : Nitrobenzamides (e.g., ) show strong UV-Vis absorption at ~300 nm due to n→π* transitions. Fluorescence properties, observed in methoxy/methyl derivatives (e.g., ), are absent in nitro-substituted compounds due to quenching effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
